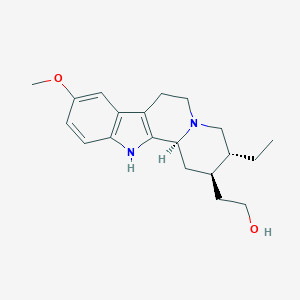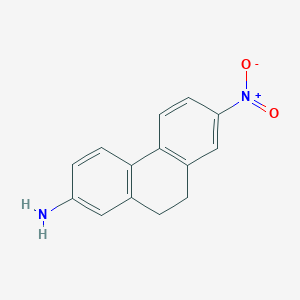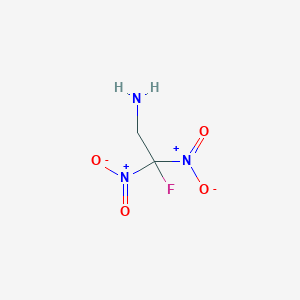![molecular formula C24H18N4O6 B096791 Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester CAS No. 16267-19-9](/img/structure/B96791.png)
Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester (BPDDE) is a chemical compound that has gained attention in scientific research for its unique properties and potential applications. BPDDE is a derivative of benzoic acid and is synthesized using specific methods that will be discussed in This paper will focus on the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BPDDE.
Wirkmechanismus
The mechanism of action of Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester is not fully understood, but it is believed to function as a photosensitizer in PDT. When exposed to light, Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester undergoes a photochemical reaction that generates reactive oxygen species (ROS), which can cause damage to cancer cells. Additionally, Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester may function as an antibacterial agent by disrupting bacterial cell membranes.
Biochemische Und Physiologische Effekte
Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has been found to have low toxicity and is generally well-tolerated in lab experiments. In vitro studies have shown that Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has also been found to have potential anticancer activity in vitro, but further studies are needed to determine its efficacy in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester in lab experiments is its low toxicity and high solubility in organic solvents. Additionally, Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has been found to be stable under various conditions, making it a reliable reagent for experiments. However, one limitation of using Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester is its high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester in scientific research. One direction is the development of Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester-based materials for use in organic electronics, such as OLEDs. Additionally, further studies are needed to determine the efficacy of Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester as a photosensitizer in PDT and as an antibacterial agent. Finally, there is potential for the development of Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester-based therapeutics for the treatment of cancer and infectious diseases.
Conclusion
In conclusion, Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester is a chemical compound with unique properties that have gained attention in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has potential applications in the fields of organic electronics, photodynamic therapy, and antimicrobial therapy, and further studies are needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester is synthesized using a multistep process that involves the reaction of 3,3'-bipyrazole-4,4'-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with dimethylamine to form the dimethylamide intermediate. Finally, the dimethylamide is treated with benzoic anhydride to form Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has been used in various scientific research studies due to its unique properties. It has been found to have potential applications in the field of organic electronics, specifically in the development of organic light-emitting diodes (OLEDs). Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has also been studied for its potential use as a photosensitizer in photodynamic therapy (PDT), a treatment for cancer. Additionally, Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has been found to have antimicrobial properties and has been studied for its potential use as an antibacterial agent.
Eigenschaften
CAS-Nummer |
16267-19-9 |
|---|---|
Produktname |
Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester |
Molekularformel |
C24H18N4O6 |
Molekulargewicht |
458.4 g/mol |
IUPAC-Name |
methyl 2-[5-[4-(2-methoxycarbonylbenzoyl)-1H-pyrazol-5-yl]-1H-pyrazole-4-carbonyl]benzoate |
InChI |
InChI=1S/C24H18N4O6/c1-33-23(31)15-9-5-3-7-13(15)21(29)17-11-25-27-19(17)20-18(12-26-28-20)22(30)14-8-4-6-10-16(14)24(32)34-2/h3-12H,1-2H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
NNJLLTKDUJEMFT-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=C(NN=C2)C3=C(C=NN3)C(=O)C4=CC=CC=C4C(=O)OC |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=C(NN=C2)C3=C(C=NN3)C(=O)C4=CC=CC=C4C(=O)OC |
Synonyme |
2,2'-[[3,3'-Bi(1H-pyrazole)-4,4'-diyl]dicarbonyl]dibenzoic acid dimethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



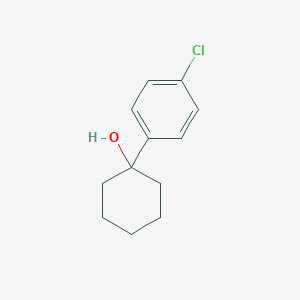
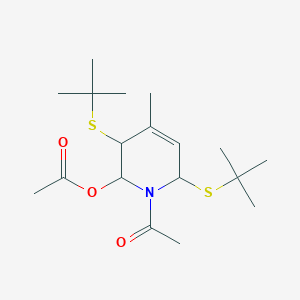
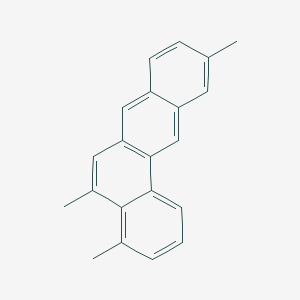

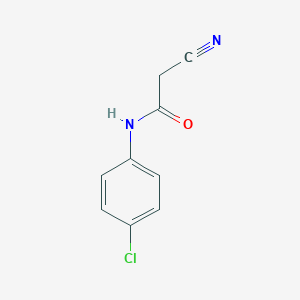
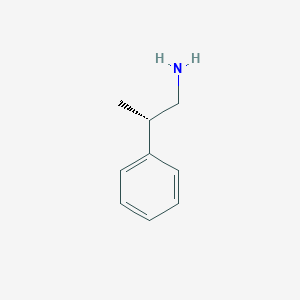
![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone](/img/structure/B96722.png)
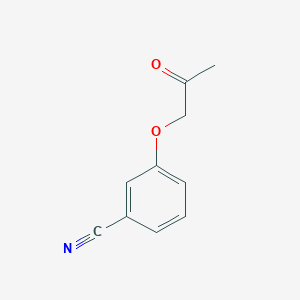
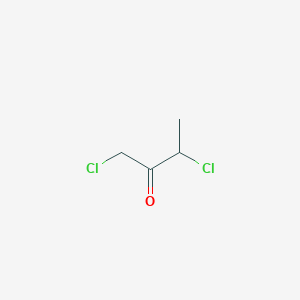
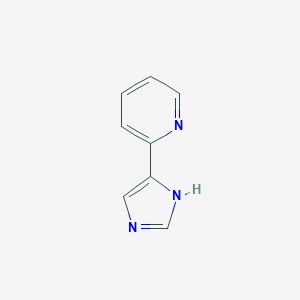
![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)
